molecular formula C6H8BrNO2S2 B13710748 5-Bromo-N,N-dimethylthiophene-3-sulfonamide

5-Bromo-N,N-dimethylthiophene-3-sulfonamide

Cat. No.: B13710748
M. Wt: 270.2 g/mol
InChI Key: WSRXQBASYIHZOZ-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylthiophene-3-sulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the bromine atom and the sulfonamide group in this compound makes it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide typically involves the bromination of N,N-dimethylthiophene-3-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-N,N-dimethylthiophene-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, optoelectronics, and other high-tech industries .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

  • 5-Bromo-N-ethylpyridine-3-sulfonamide
  • 5-Bromo-4-methylpyridin-3-amine
  • 5-Bromo-4-ethylpyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-N,N-dimethylthiophene-3-sulfonamide has unique structural features that influence its reactivity and applications. The presence of the thiophene ring and the specific positioning of the bromine and sulfonamide groups contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C6H8BrNO2S2

Molecular Weight

270.2 g/mol

IUPAC Name

5-bromo-N,N-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)5-3-6(7)11-4-5/h3-4H,1-2H3

InChI Key

WSRXQBASYIHZOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)Br

Origin of Product

United States

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